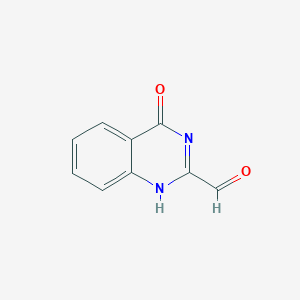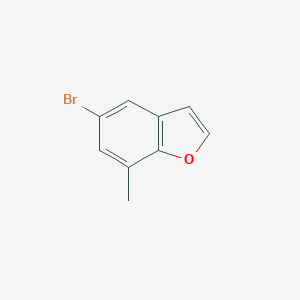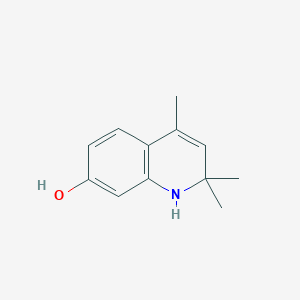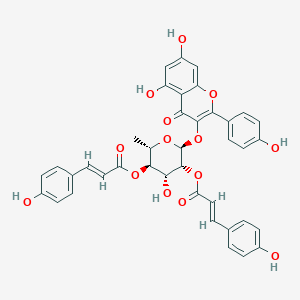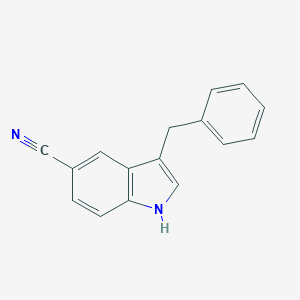
3-benzyl-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-1H-indole-5-carbonitrile is a chemical compound that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 3-benzyl-1H-indole-5-carbonitrile is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Research has shown that 3-benzyl-1H-indole-5-carbonitrile has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating specific pathways involved in cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cellular processes. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-benzyl-1H-indole-5-carbonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.
Future Directions
There are several future directions for the research on 3-benzyl-1H-indole-5-carbonitrile. One area of interest is its potential use in the development of new antibiotics to combat drug-resistant bacteria. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in different applications.
Conclusion:
3-benzyl-1H-indole-5-carbonitrile is a chemical compound with significant potential applications in various fields, including medicine, agriculture, and materials science. Its high purity and yield, low toxicity, and various biochemical and physiological effects make it a promising compound for further research. While its mechanism of action is not fully understood, ongoing research is expected to uncover new applications and optimize its use in different fields.
Synthesis Methods
The synthesis of 3-benzyl-1H-indole-5-carbonitrile can be achieved through several methods, including the reaction of benzylamine with 2-cyanoacetamide in the presence of a catalyst such as triethylamine. Another method involves the reaction of benzyl cyanide with indole in the presence of a base such as sodium hydride. Both methods have been found to yield high purity and yield of 3-benzyl-1H-indole-5-carbonitrile.
Scientific Research Applications
3-benzyl-1H-indole-5-carbonitrile has been extensively studied for its potential applications in medicine. Research has shown that it exhibits anticancer properties by inducing apoptosis in cancer cells. It has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, 3-benzyl-1H-indole-5-carbonitrile has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
17380-31-3 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-benzyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C16H12N2/c17-10-13-6-7-16-15(9-13)14(11-18-16)8-12-4-2-1-3-5-12/h1-7,9,11,18H,8H2 |
InChI Key |
FYYLYGUSDSKOPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=C3)C#N |
Other CAS RN |
17380-31-3 |
synonyms |
3-Benzyl-1H-indole-5-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



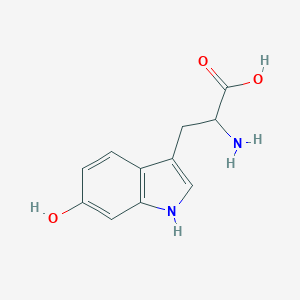

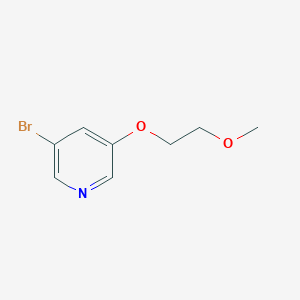

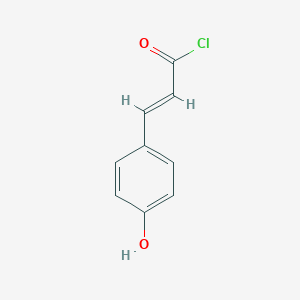
![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)
